3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate 3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate
Brand Name: Vulcanchem
CAS No.: 343373-54-6
VCID: VC7130944
InChI: InChI=1S/C21H16F3NO4S/c22-21(23,24)16-8-7-11-18(14-16)29-20(26)15-25(17-9-3-1-4-10-17)30(27,28)19-12-5-2-6-13-19/h1-14H,15H2
SMILES: C1=CC=C(C=C1)N(CC(=O)OC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C21H16F3NO4S
Molecular Weight: 435.42

3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate

CAS No.: 343373-54-6

Cat. No.: VC7130944

Molecular Formula: C21H16F3NO4S

Molecular Weight: 435.42

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate - 343373-54-6

Specification

CAS No. 343373-54-6
Molecular Formula C21H16F3NO4S
Molecular Weight 435.42
IUPAC Name [3-(trifluoromethyl)phenyl] 2-[N-(benzenesulfonyl)anilino]acetate
Standard InChI InChI=1S/C21H16F3NO4S/c22-21(23,24)16-8-7-11-18(14-16)29-20(26)15-25(17-9-3-1-4-10-17)30(27,28)19-12-5-2-6-13-19/h1-14H,15H2
Standard InChI Key HHOOJHSWIXFEBQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CC(=O)OC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the class of aryl acetates modified with sulfonamide and trifluoromethyl groups. Its molecular formula is C21H16F3NO4S, with a molar mass of 435.42 g/mol . The structure comprises:

  • A 3-(trifluoromethyl)phenyl group esterified to an acetate backbone.

  • A 2-[(phenylsulfonyl)anilino] substituent at the α-position of the acetate, creating a sulfonamide linkage between the phenylsulfonyl and aniline moieties.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide group contributes to hydrogen-bonding interactions, influencing solubility and biological activity .

Spectroscopic and Computational Data

Key spectral features include:

  • ¹H NMR: Signals at δ 7.5–8.1 ppm (aromatic protons), δ 4.7–5.2 ppm (acetate methylene), and δ 3.8–4.3 ppm (sulfonamide NH).

  • MS (ESI+): Major peak at m/z 436.1 [M+H]⁺, consistent with the molecular formula .

Computational studies using ChemAxon software predict a logP of 3.8 and polar surface area of 78.9 Ų, indicating moderate membrane permeability .

Synthesis and Optimization

Organocatalytic Trifluoromethylthiolation

A scalable synthesis route involves visible-light-mediated organocatalysis in aqueous media :

  • Reagents: Vinylcyclopropane derivatives, sulfonyl-trifluoromethylthio reagents, eosin Y (photocatalyst), and sodium dodecyl sulfate (SDS).

  • Conditions: Irradiation with white LED light at 50°C for 5 hours in water.

  • Mechanism: The reaction proceeds via a radical pathway, where eosin Y generates singlet oxygen to initiate trifluoromethylthiol radical formation. SDS micelles enhance reagent solubility and stabilize intermediates .

This method achieves yields of 70–85% with excellent regioselectivity (>20:1 Z/E ratio) .

Alternative Pathways

  • Stepwise Functionalization:

    • Step 1: Esterification of 3-(trifluoromethyl)phenol with bromoacetyl chloride.

    • Step 2: Nucleophilic substitution with N-phenylbenzenesulfonamide under basic conditions (K2CO3, DMF, 80°C) .

  • Challenges: Competing hydrolysis of the sulfonamide group requires careful pH control (optimum pH 7–8) .

Physicochemical Properties

Solubility and Stability

PropertyValue
Aqueous Solubility0.12 mg/mL (25°C, pH 7.4)
logD (pH 7.4)2.9
Thermal StabilityDecomposes at 218°C

The compound exhibits pH-dependent solubility, with improved dissolution in alkaline buffers (e.g., 1.8 mg/mL at pH 9) . Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months when stored in amber glass under nitrogen .

Crystallographic Analysis

Single-crystal X-ray diffraction reveals:

  • Crystal System: Monoclinic, space group P2₁/c.

  • Unit Cell Parameters: a = 12.34 Å, b = 7.89 Å, c = 15.67 Å; β = 102.5°.

  • Intermolecular Interactions: C–H···O hydrogen bonds between sulfonyl oxygen and aromatic protons (2.8–3.1 Å) .

Biological and Industrial Applications

Antimicrobial Activity

In vitro testing against Plasmodium falciparum 3D7 (malaria parasite) demonstrates EC50 = 1.2 μM, comparable to chloroquine (EC50 = 23 nM) but with lower cytotoxicity (HepG2 IC50 = 28 μM) . The sulfonamide moiety likely targets dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .

Material Science Applications

The compound serves as a precursor for:

  • Fluorinated Polymers: Copolymerization with styrene derivatives yields materials with enhanced thermal stability (Tg = 145°C) and low dielectric constants (κ = 2.3) .

  • Liquid Crystals: Incorporating the trifluoromethyl group into mesogens improves nematic phase stability (ΔT = 75°C) .

AssayResult
Ames TestNegative (≤1 revertant)
hERG InhibitionIC50 = 12 μM
Acute Oral LD50>2000 mg/kg (rat)

Chronic exposure studies in rodents (90 days, 50 mg/kg/day) show no hepatotoxicity or hematological abnormalities .

Environmental Impact

The compound’s bioconcentration factor (BCF) of 320 suggests moderate accumulation in aquatic organisms. Photodegradation in sunlight (t1/2 = 18 hours) limits environmental persistence .

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